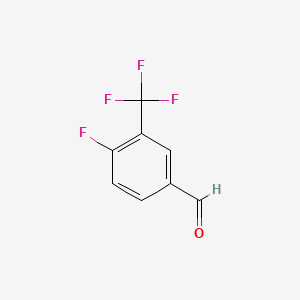

4-Fluoro-3-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUDHHGROGJSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334904 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67515-60-0 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67515-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a key aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties that make it a versatile building block for the synthesis of complex molecules. The presence of the trifluoromethyl group enhances the electrophilicity of the aldehyde, making it highly reactive towards nucleophiles, while the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and key applications of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄F₄O | [1] |

| Molecular Weight | 192.11 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 178 °C (lit.) | |

| 60 °C at 0.5 mmHg | [2] | |

| Density | 1.408 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.457 (lit.) | |

| Purity | ≥ 97% (GC) | [2] |

| Storage Conditions | Store at room temperature | [2] |

Spectral Data Analysis

¹H NMR (400 MHz, CDCl₃) of 4-(Trifluoromethyl)benzaldehyde:

-

δ 10.13 (s, 1H): This singlet corresponds to the aldehydic proton. Its downfield shift is characteristic of protons attached to a carbonyl carbon.

-

δ 8.04 (d, J = 8.4 Hz, 2H): These are the two aromatic protons ortho to the aldehyde group. They appear as a doublet due to coupling with the meta protons.

-

δ 7.84 (d, J = 8.4 Hz, 2H): These are the two aromatic protons meta to the aldehyde group and ortho to the trifluoromethyl group. They also appear as a doublet.[3]

¹³C NMR (101 MHz, CDCl₃) of 4-(Trifluoromethyl)benzaldehyde:

-

δ 191.1 (s): The signal for the carbonyl carbon of the aldehyde.

-

δ 138.7 (s): The quaternary aromatic carbon attached to the aldehyde group.

-

δ 135.6 (q, J = 32.9 Hz): The quaternary aromatic carbon attached to the trifluoromethyl group. The quartet splitting is due to coupling with the three fluorine atoms.

-

δ 129.9 (s): The aromatic carbons ortho to the aldehyde group.

-

δ 126.1 (q, J = 3.7 Hz): The aromatic carbons meta to the aldehyde group.

-

δ 123.4 (q, J = 273.9 Hz): The carbon of the trifluoromethyl group, showing a characteristic large coupling constant with the fluorine atoms.[3]

¹⁹F NMR (376 MHz, CDCl₃) of 4-(Trifluoromethyl)benzaldehyde:

IR Spectrum of 4-(Trifluoromethyl)benzaldehyde: The infrared spectrum of 4-(trifluoromethyl)benzaldehyde would be expected to show characteristic absorption bands for the functional groups present. A strong absorption band around 1700-1720 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹ , while C-F stretching vibrations of the trifluoromethyl group would be observed in the region of 1000-1400 cm⁻¹ as strong, complex bands. The NIST WebBook provides access to the gas-phase IR spectrum of 4-(trifluoromethyl)benzaldehyde for reference.[3]

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, general methods for the preparation of similar benzaldehydes can be adapted. One common approach involves the oxidation of the corresponding benzyl alcohol. For instance, the synthesis of 4-bromo-3-(trifluoromethyl)benzaldehyde has been achieved by the oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol using manganese dioxide in dichloromethane. A similar strategy could likely be employed for the target molecule, starting from 4-fluoro-3-(trifluoromethyl)benzyl alcohol.

Another potential synthetic route is the formylation of a suitable precursor, such as 1-fluoro-2-(trifluoromethyl)benzene.

Key Reactions and Experimental Protocols

The aldehyde functionality of this compound makes it a versatile substrate for a variety of important organic transformations.

1. Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. The electron-withdrawing nature of the fluorine and trifluoromethyl groups in this compound enhances the reactivity of the aldehyde towards the phosphorus ylide.

Generic Experimental Protocol for Wittig Reaction:

-

Materials: this compound, a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride), a strong base (e.g., n-butyllithium or sodium hydride), and an anhydrous aprotic solvent (e.g., THF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, the phosphonium salt is suspended in the anhydrous solvent.

-

The suspension is cooled to 0 °C, and the strong base is added dropwise to generate the ylide, often indicated by a color change.

-

A solution of this compound in the same anhydrous solvent is then added slowly to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired alkene.[5][6][7][8][9]

-

2. Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. This compound can be reacted with primary or secondary amines in the presence of a reducing agent to form the corresponding substituted amines.

Generic Experimental Protocol for Reductive Amination:

-

Materials: this compound, a primary or secondary amine, a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride), and a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

-

Procedure:

-

This compound and the amine are dissolved in the solvent. For less reactive amines, the imine may be pre-formed by stirring the mixture for a period before adding the reducing agent.

-

The reducing agent is added portion-wise to the reaction mixture. The reaction is often carried out at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched, typically with water or a dilute acid.

-

The product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude amine is purified by column chromatography or distillation.[10][11][12][13][14][15][16]

-

Applications in Drug Development and Materials Science

The unique properties of this compound make it a valuable building block in several areas of research and development.

Drug Development

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a common strategy to enhance their pharmacological properties. These groups can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) profiles. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including anti-inflammatory and anti-cancer agents.[2]

Below is a conceptual workflow illustrating the use of this compound in a drug discovery pipeline.

Materials Science

In materials science, fluorinated compounds are used to create polymers with enhanced thermal stability, chemical resistance, and specific surface properties. This compound can be used as a monomer in polymerization reactions, such as polycondensation with diamines to form polyimines. The resulting polymers may exhibit desirable properties for applications in high-performance coatings, advanced electronics, and specialty membranes.[2][17]

The following diagram illustrates a general workflow for the synthesis of a polymer using this compound.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in both drug discovery and materials science. Its unique electronic and chemical properties, derived from the presence of both fluorine and trifluoromethyl substituents, make it an attractive starting material for the synthesis of a wide range of functional molecules and polymers. This guide has provided a summary of its key properties, outlined general experimental procedures for its important reactions, and highlighted its role in modern chemical research and development. Further exploration of the reactivity and applications of this compound is expected to lead to the development of new and improved pharmaceuticals and advanced materials.

References

- 1. bfh.ch [bfh.ch]

- 2. 4-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. sciepub.com [sciepub.com]

- 10. gctlc.org [gctlc.org]

- 11. 4-(Trifluoromethyl)benzaldehyde(455-19-6) IR Spectrum [m.chemicalbook.com]

- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 13. researchgate.net [researchgate.net]

- 14. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]

- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 16. Functional Biomaterials Synthesized by Double-Head Polymerization Agents [sigmaaldrich.com]

- 17. Upcycling aromatic polymers through C–H fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4-Fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a key fluorinated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde, making it highly reactive in a variety of chemical transformations.[1] This guide provides a comprehensive overview of the core physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates its role in synthetic chemistry.

Core Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O | [1] |

| Molecular Weight | 192.11 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 178 °C (at 760 mmHg) | [2] |

| 60 °C (at 0.5 mmHg) | [1] | |

| Density | 1.408 g/mL (at 25 °C) | [2] |

| 1.41 g/mL | [1] | |

| Refractive Index (n20/D) | 1.457 | |

| 1.46 | [1] | |

| Flash Point | 80 °C (176 °F) - closed cup | [3] |

| Melting Point (Tfus) | 278.16 K (5.01 °C) (Calculated) | [4] |

| Water Solubility (log10WS) | -3.15 (Calculated, in mol/L) | [4] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.657 (Calculated) | [4] |

| CAS Number | 67515-60-0 | [1] |

Synthetic Workflow and Applications

This compound is not an active pharmaceutical ingredient itself but rather a critical starting material. Its aldehyde group readily participates in reactions such as Wittig olefinations, aldol condensations, and reductive aminations to build more complex molecular scaffolds. The fluorinated phenyl moiety it provides is often incorporated into drug candidates to enhance properties like metabolic stability, binding affinity, and lipophilicity.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-3-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Understanding these properties is critical for its effective storage, handling, and application in research and development.

Core Properties of this compound

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₄F₄O. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its electronic properties, reactivity, and, consequently, its solubility and stability.

| Property | Value | Source |

| Molecular Weight | 192.11 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Density | 1.408 g/mL at 25 °C | |

| Boiling Point | 178 °C | |

| Flash Point | 80 °C (176 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.457 | [2] |

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, its solubility can be inferred from its structural features and the known behavior of similar halogenated benzaldehydes. The polarity of the aldehyde group suggests solubility in polar organic solvents, while the aromatic ring and halogen substituents contribute to its lipophilicity.

| Solvent Type | Solvent Examples | Expected Solubility | Rationale |

| Water | H₂O | Poorly soluble | The hydrophobic benzene ring and halogen substituents limit aqueous solubility. A calculated Log10 of water solubility is -3.15 mol/L.[3] |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble | The polar carbonyl group interacts favorably with these solvents. |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the carbonyl oxygen. |

| Nonpolar Solvents | Hexane, Toluene | Sparingly soluble to soluble | The aromatic ring allows for some interaction with nonpolar solvents. |

Stability Characteristics and Storage

This compound is considered stable under recommended storage conditions. However, it exhibits sensitivity to certain environmental factors.

| Condition | Stability Profile | Recommendations |

| Normal Storage | Stable. | Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][2] |

| Air/Oxygen | Air sensitive. | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group. |

| Light | Potential for photodegradation. | Keep in a dark place to avoid light-induced degradation. Trifluoromethyl-substituted aromatic compounds can undergo photodegradation.[2][4] |

| Temperature | Stable at room temperature. | Avoid exposure to high temperatures. |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong bases. | Store away from incompatible materials to prevent unwanted reactions. |

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, acetone) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original solubility based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) in an oven.

-

Photodegradation: Expose a solution of the compound to a controlled light source (e.g., UV lamp) in a photostability chamber. A control sample should be kept in the dark under the same conditions.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples. Dissolve the thermally stressed solid sample in a suitable solvent.

-

Analysis: Analyze all samples and a non-degraded control using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Evaluation: Determine the percentage of degradation and identify the major degradation products.

Visualizations

Logical Workflow for Compound Characterization

References

Quantum Chemical Calculations for 4-Fluoro-3-(trifluoromethyl)benzaldehyde: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the structural, spectroscopic, and electronic properties of 4-Fluoro-3-(trifluoromethyl)benzaldehyde. This compound is of significant interest in medicinal chemistry and drug development due to the unique electronic characteristics conferred by its fluorine and trifluoromethyl substituents.[1] This document details the theoretical methodologies for geometry optimization, vibrational frequency analysis, NMR and UV-Vis spectra simulation, and frontier molecular orbital analysis. Detailed experimental protocols for synthesis and characterization are also provided to bridge theoretical calculations with practical laboratory work. All computational data is presented in structured tables for clarity, and key workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

This compound is an aromatic aldehyde featuring two key electron-withdrawing groups: a fluorine atom and a trifluoromethyl (-CF₃) group.[1] The -CF₃ group, in particular, is a powerful electron-withdrawing substituent that enhances the electrophilicity of the carbonyl carbon and increases the molecule's lipophilicity and metabolic stability—properties highly desirable in drug candidates.[2] Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are indispensable tools for predicting the molecular properties of such compounds before their synthesis, saving significant time and resources.[3]

This guide explores the computational prediction of the geometric structure, vibrational modes (FT-IR and FT-Raman), electronic transitions (UV-Vis), NMR chemical shifts, and frontier molecular orbitals (HOMO-LUMO) of this compound. By providing a detailed theoretical framework alongside relevant experimental protocols, we aim to offer a complete resource for researchers investigating this and similar fluorinated molecules.

Computational Methodology

The theoretical calculations outlined herein are typically performed using Gaussian suite software.[4] The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, a hybrid DFT method, combined with a high-level basis set such as 6-311++G(d,p), is recommended for accurate predictions of geometry and vibrational frequencies.[5][6][7]

Workflow for Quantum Chemical Calculations: The general workflow for performing these calculations involves initial structure drawing, followed by geometry optimization to find the lowest energy conformation. A frequency calculation is then performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to predict vibrational spectra.[8] Subsequent calculations, such as NMR, TD-DFT for UV-Vis, and orbital analysis, are based on this optimized geometry.

Caption: Workflow for theoretical property prediction.

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The benzene ring is planar, with the aldehyde, fluorine, and trifluoromethyl substituents creating a specific steric and electronic environment. The calculated bond lengths and angles are critical for understanding the molecule's reactivity. Representative values, based on DFT calculations for substituted benzaldehydes, are presented below.[3]

Table 1: Representative Calculated Structural Parameters

| Parameter | Bond/Angle | Calculated Value | Description |

|---|---|---|---|

| Bond Lengths (Å) | C=O | ~1.21 Å | Carbonyl double bond |

| C-CHO | ~1.48 Å | Ring carbon to aldehyde carbon | |

| C-F | ~1.35 Å | Carbon-Fluorine bond | |

| C-CF₃ | ~1.50 Å | Ring carbon to trifluoromethyl carbon | |

| C-C (Aromatic) | ~1.39 - 1.41 Å | Benzene ring C-C bonds | |

| Bond Angles (°) | C-C-O (Aldehyde) | ~124° | |

| C-C-H (Aldehyde) | ~119° | ||

| C-C-F | ~119° |

| | C-C-CF₃ | ~121° | |

Note: Values are representative and derived from typical DFT (B3LYP level) calculations for substituted benzaldehydes.[3]

Vibrational Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups. Theoretical frequency calculations allow for the precise assignment of experimental FT-IR and FT-Raman bands. The calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. Key vibrational modes for this molecule include the C=O stretch of the aldehyde, C-F stretch, and symmetric/asymmetric stretches of the CF₃ group.

Table 2: Predicted Vibrational Frequencies and Their Assignments

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Expected Experimental Region (cm⁻¹) | Description |

|---|---|---|---|

| C-H Stretch (Aromatic) | ~3100 - 3050 | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |

| C-H Stretch (Aldehyde) | ~2865 | ~2860 | Stretching of the hydrogen on the aldehyde group[3] |

| C=O Stretch | ~1705 | ~1700 - 1710 | Stretching of the carbonyl double bond[3] |

| C=C Stretch (Ring) | ~1600, ~1585 | ~1600, ~1590 | Aromatic ring stretching modes[3] |

| CF₃ Asymmetric Stretch | ~1315 | ~1320 | Asymmetric stretching of C-F bonds in CF₃ |

| C-F Stretch | ~1240 | ~1230 | Stretching of the carbon-fluorine bond[3] |

| C-CHO Stretch | ~1205 | ~1200 | Stretching of the bond connecting the ring to CHO[3] |

| CF₃ Symmetric Stretch | ~1180, ~1140 | ~1180, ~1140 | Symmetric stretching of C-F bonds in CF₃ |

Note: Calculated values are representative of scaled DFT results. Experimental regions are based on spectral databases and studies of similar compounds.[3][9]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[10] These values are used to calculate key quantum chemical descriptors.[6]

Table 3: Calculated Electronic Properties

| Parameter | Symbol | Formula | Calculated Value (eV) | Significance |

|---|---|---|---|---|

| HOMO Energy | E(HOMO) | - | ~ -7.5 eV | Electron-donating ability |

| LUMO Energy | E(LUMO) | - | ~ -1.6 eV | Electron-accepting ability |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | ~ 5.9 eV | Chemical reactivity, stability |

| Ionization Potential | IP | -E(HOMO) | ~ 7.5 eV | Energy to remove an electron |

| Electron Affinity | EA | -E(LUMO) | ~ 1.6 eV | Energy released when adding an electron |

| Electronegativity | χ | (IP + EA) / 2 | ~ 4.55 eV | Electron-attracting tendency |

| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.95 eV | Resistance to change in electron distribution |

Note: Values are representative and calculated at the B3LYP/6-311++G(d,p) level of theory.[6]

Spectroscopic Properties

Predicting NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method is a standard computational practice.[11] For this compound, ¹³C and ¹⁹F NMR are particularly informative. The trifluoromethyl group provides a distinct signal in ¹⁹F NMR, making it a useful probe for studying molecular interactions.[12]

Table 4: Representative Calculated NMR Chemical Shifts (δ, ppm)

| Nucleus | Atom Position | Calculated δ (ppm) | Description |

|---|---|---|---|

| ¹³C | C=O | ~190 | Aldehyde carbonyl carbon |

| C1 (-CHO) | ~134 | Carbon attached to the aldehyde group | |

| C2 | ~137 | ||

| C3 (-CF₃) | ~130 (q) | Carbon attached to CF₃ (quartet due to C-F coupling) | |

| C4 (-F) | ~165 (d) | Carbon attached to Fluorine (doublet due to C-F coupling) | |

| C5 | ~118 (d) | ||

| C6 | ~129 | ||

| -CF₃ | ~123 (q) | Trifluoromethyl carbon | |

| ¹⁹F | C4-F | ~ -110 | Fluorine attached to the ring |

| | -CF₃ | ~ -63 | Trifluoromethyl fluorines |

Note: ¹³C shifts are referenced to TMS. ¹⁹F shifts are referenced to CFCl₃. Values are based on GIAO-DFT calculations for similar fluorinated aromatic compounds.[3][11][13]

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions from the ground state to excited states.[8][14] The primary electronic transitions in molecules like this are typically π → π* transitions within the aromatic system and n → π* transitions involving the carbonyl group.

Table 5: Predicted UV-Vis Absorption Data

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| S₀ → S₁ | ~340 nm | ~0.02 | n → π* transition (carbonyl group) |

| S₀ → S₂ | ~285 nm | ~0.35 | π → π* transition (aromatic ring) |

| S₀ → S₃ | ~250 nm | ~0.40 | π → π* transition (aromatic ring) |

Note: Values are representative of TD-DFT calculations (B3LYP/6-311++G(d,p)) in a non-polar solvent continuum model.[8][15]

Experimental Protocols

Synthesis Protocol

A representative synthesis for a trifluoromethyl benzaldehyde derivative involves the fluorination of a corresponding trichloromethyl precursor followed by hydrolysis.[16]

Protocol: Synthesis of 3-(trifluoromethyl)benzaldehyde [16]

-

Fluorination: Charge meta-trichloromethylbenzal chloride (500 g) into a suitable autoclave.

-

Evacuate the system and then charge hydrogen fluoride (162 g) gas into the autoclave.

-

Heat the reaction mass to 80°C and maintain pressure between 16-22 kg/cm ². Monitor the reaction progress by gas chromatography.

-

After completion, cool the reaction to 30°C and vent the excess hydrogen fluoride.

-

Hydrolysis: Transfer the crude reaction mass (415 g) into a reaction vessel.

-

Add an aqueous solution of sulphuric acid (834 g; 93%) to the reaction mass at 80-85°C and stir.

-

Monitor the reaction progress by gas chromatography.

-

Upon completion, add the reaction mass to chilled water (-10 to 5°C).

-

Work-up: Extract the crude product with dichloromethane.

-

Neutralize the combined organic layers with an aqueous sodium bicarbonate solution, wash with water, and concentrate under vacuum to yield the final product.

Caption: Workflow for synthesis and characterization.

Spectroscopic Characterization Protocols

-

FT-IR: The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range using a spectrophotometer. Solid samples are prepared using the KBr pellet technique. A small amount of the sample is mixed with KBr powder and pressed into a thin, transparent disk.[17]

-

FT-Raman: The FT-Raman spectrum is recorded in the 4000–100 cm⁻¹ range. The sample is placed in a capillary tube and irradiated with a Nd:YAG laser operating at 1064 nm.

-

Solution NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[5]

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (TMS for ¹H and ¹³C) or an external standard (CFCl₃ for ¹⁹F).[5]

Conclusion

This technical guide demonstrates the power of quantum chemical calculations in providing a deep, predictive understanding of the molecular properties of this compound. The computational data on its geometry, vibrational modes, electronic characteristics, and spectroscopic signatures align well with established chemical principles and provide a robust framework for its analysis. The analysis of the HOMO-LUMO energy gap highlights the molecule's reactivity profile, while TD-DFT and GIAO calculations can successfully predict its UV-Vis and NMR spectra. This comprehensive computational profile, complemented by established experimental protocols, serves as an invaluable resource for researchers in medicinal chemistry and material science, facilitating the rational design of novel molecules and the prediction of their properties prior to synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. physchemres.org [physchemres.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a key aromatic aldehyde derivative that serves as a versatile building block in modern synthetic chemistry. Its unique electronic properties, stemming from the presence of both fluorine and a trifluoromethyl group on the benzene ring, make it a valuable precursor in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its applications, particularly in the realm of drug discovery. While an experimentally determined crystal structure is not publicly available, this document consolidates the current knowledge to support further research and development efforts involving this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the reactivity of the aldehyde functional group, enhancing its electrophilicity.[1] This heightened reactivity is a key feature exploited in its synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₄O | --INVALID-LINK-- |

| Molecular Weight | 192.11 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow clear liquid | --INVALID-LINK-- |

| Boiling Point | 60 °C at 0.5 mmHg | --INVALID-LINK-- |

| Density | 1.41 g/mL | --INVALID-LINK-- |

| Refractive Index | n20/D 1.46 | --INVALID-LINK-- |

| CAS Number | 67515-60-0 | --INVALID-LINK-- |

Crystal Structure

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Consequently, detailed crystallographic data such as unit cell dimensions, space group, and precise intramolecular bond lengths and angles are not available.

For researchers requiring structural data, computational modeling, and powder X-ray diffraction (PXRD) are recommended as initial steps to predict and characterize the solid-state structure.

Synthesis Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the oxidation of the corresponding benzyl alcohol. Below is a representative experimental protocol.

Example Synthesis: Oxidation of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol

This procedure is a general representation and may require optimization based on specific laboratory conditions and desired scale.

Detailed Methodology:

-

Reaction Setup: A solution of 4-fluoro-3-(trifluoromethyl)benzyl alcohol in a suitable anhydrous solvent, such as dichloromethane, is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: An oxidizing agent, for instance, pyridinium chlorochromate (PCC), is added portion-wise to the stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether and filtered through a pad of silica gel or celite to remove the chromium salts.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

-

Pharmaceutical Development: This compound is utilized in the synthesis of various pharmaceutical candidates, including those with potential anti-inflammatory and anti-cancer properties.[1] The fluorinated substituents can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.

-

Materials Science: It is also employed in the formulation of advanced polymers and coatings, where its incorporation can improve thermal stability and other material properties.[1]

Due to its role as a synthetic intermediate, there is limited public information on the direct biological activity or implication in specific signaling pathways of this compound itself. Its significance lies in the properties it imparts to the larger molecules it helps to create.

Conclusion

This compound is a crucial reagent for chemists in both academic and industrial settings. While the absence of a published crystal structure presents a gap in its complete physicochemical characterization, its synthetic utility is well-established. The information provided in this guide is intended to support its effective use in the synthesis of next-generation pharmaceuticals and materials. Future work to determine its experimental crystal structure would be of significant value to the scientific community, enabling a deeper understanding of its solid-state properties and potential for polymorphism.

References

A Technical Guide to the Electrophilicity and Reactivity of 4-Fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophilic nature of 4-Fluoro-3-(trifluoromethyl)benzaldehyde, a key intermediate in the pharmaceutical and materials science industries. The unique substitution pattern of this aromatic aldehyde, featuring two potent electron-withdrawing groups, imparts enhanced reactivity that is crucial for a variety of synthetic transformations.

Core Concepts: Electrophilicity in Aromatic Aldehydes

The reactivity of the carbonyl group in benzaldehydes is primarily governed by the electrophilicity of the carbonyl carbon. When substituents are present on the aromatic ring, they can significantly modulate this property. Electron-withdrawing groups (EWGs) enhance electrophilicity by inductively pulling electron density away from the carbonyl group, which increases the partial positive charge on the carbonyl carbon and makes it more susceptible to nucleophilic attack.[1] Conversely, electron-donating groups (EDGs) decrease electrophilicity.

In the case of this compound, the molecule is equipped with two powerful EWGs:

-

Fluorine (-F) at the para-position: While fluorine has a resonance-donating effect, its strong inductive-withdrawing effect (-I) is dominant, leading to a net withdrawal of electron density from the ring.

-

Trifluoromethyl (-CF3) at the meta-position: The -CF3 group is one of the strongest electron-withdrawing groups due to the cumulative inductive effect of the three fluorine atoms.

The combined influence of these two groups renders the carbonyl carbon of this compound exceptionally electrophilic, leading to heightened reactivity in comparison to unsubstituted or electron-rich benzaldehydes.[2][3][4] This enhanced reactivity makes it a valuable building block for synthesizing complex molecules in drug discovery and materials science.[2]

Quantitative Reactivity Data

Table 1: Comparative Reactivity of Substituted Benzaldehydes

| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) | Reference |

|---|---|---|---|

| p-OCH₃ | Oxidation with BTMACB | 6.31 | [1] |

| p-CH₃ | Oxidation with BTMACB | 2.51 | [1] |

| H (Unsubstituted) | Oxidation with BTMACB | 1.00 | [1] |

| p-Cl | Oxidation with BTMACB | 0.55 | [1] |

| m-NO₂ | Oxidation with BTMACB | 1.35 | [1] |

| p-NO₂ | Oxidation with BTMACB | 1.62 | [1] |

| p-CH₃ | Wittig Reaction | 0.45 | [1] |

| H (Unsubstituted) | Wittig Reaction | 1.00 | [1] |

| p-Cl | Wittig Reaction | 2.75 | [1] |

| m-NO₂ | Wittig Reaction | 10.5 | [1] |

| p-NO₂ | Wittig Reaction | 14.7 | [1] |

BTMACB: Benzyltrimethylammonium chlorobromate. k₀ is the rate constant for unsubstituted benzaldehyde.

Experimental Protocols: Representative Nucleophilic Addition

The high electrophilicity of this compound makes it an excellent substrate for a wide range of nucleophilic addition reactions. Below is a representative protocol for a Wittig reaction, a common method for forming alkenes, which is applicable to this substrate.

Objective: To synthesize 1-Fluoro-2-(trifluoromethyl)-4-(2-phenylethenyl)benzene via a Wittig reaction between this compound and benzyltriphenylphosphonium chloride.

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride (Wittig salt)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

-

Ylide Preparation:

-

Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to a dry round-bottom flask containing anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

-

Slowly add the Wittig salt solution to the NaH suspension via a dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and stir the resulting deep red-orange mixture at room temperature for 1 hour to ensure complete formation of the phosphorus ylide.

-

-

Wittig Reaction:

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Cool the ylide solution back to 0 °C.

-

Slowly add the aldehyde solution to the ylide mixture. A color change from deep red-orange to pale yellow is typically observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure alkene product.

-

Conclusion

This compound is a highly reactive aromatic aldehyde due to the potent electron-withdrawing effects of its fluoro and trifluoromethyl substituents. This high degree of electrophilicity makes it an exceptionally useful intermediate for synthesizing complex organic molecules through reactions such as nucleophilic additions, condensations, and olefinations. For professionals in drug development and materials science, understanding the principles governing its reactivity is essential for designing efficient synthetic routes and developing novel molecules with desired properties.

References

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 67515-60-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a key fluorinated aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide range of complex organic molecules. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, make it a valuable building block in medicinal chemistry and materials science.[1] The electron-withdrawing nature of these substituents enhances the electrophilicity of the aldehyde group, facilitating its participation in various chemical transformations.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The compound is a colorless to light yellow liquid at room temperature.[2]

| Property | Value | Reference(s) |

| CAS Number | 67515-60-0 | [2] |

| Molecular Formula | C₈H₄F₄O | [2] |

| Molecular Weight | 192.11 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 178 °C (lit.) | |

| 60 °C at 0.5 mmHg | [2] | |

| Density | 1.408 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.457 (lit.) | |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis

Proposed Synthesis: Oxidation of 4-Fluoro-3-(trifluoromethyl)benzyl Alcohol

This method involves the oxidation of 4-fluoro-3-(trifluoromethyl)benzyl alcohol to the corresponding aldehyde. Various oxidizing agents can be employed for this transformation. A general and environmentally friendly approach is the aerobic oxidation using a catalyst.

Experimental Protocol (Adapted from a general method for aerobic oxidation of benzyl alcohols):

-

Reaction Setup: To a round-bottom flask equipped with a condenser, add 4-fluoro-3-(trifluoromethyl)benzyl alcohol (1 equivalent).

-

Catalyst and Solvent: Add a suitable catalyst, such as a commercially available activated carbon, and if desired, a solvent like 1,2-dichloroethane.[3]

-

Reaction Conditions: Heat the mixture to 120-130 °C under an oxygen atmosphere and stir vigorously for a designated period.[3]

-

Work-up: After the reaction is complete, cool the mixture and add a suitable solvent (e.g., ethanol or 1,2-dichloroethane) to dissolve the product.[3]

-

Purification: Filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure, and the crude product can be purified by distillation or column chromatography to yield this compound.[3]

Caption: Proposed synthetic route to this compound.

Reactivity and Applications in Synthesis

The aldehyde functional group in this compound is the primary site of its reactivity, which is enhanced by the electron-withdrawing trifluoromethyl group. This makes it a valuable precursor for a variety of important chemical transformations, particularly in the synthesis of pharmaceuticals and advanced materials.[1][2]

Intermediate in Pharmaceutical Synthesis

This benzaldehyde derivative is a key intermediate in the development of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[2] Its structural motif is found in several biologically active compounds. For instance, the structurally related 4-chloro-3-(trifluoromethyl)phenyl group is a key component of the multi-kinase inhibitor drug Sorafenib.[4] It is therefore plausible that this compound could be utilized in the synthesis of novel Sorafenib analogues with potentially improved pharmacological profiles.[4][5]

Logical Workflow for Application in Drug Synthesis:

Caption: Plausible workflow for the synthesis of Sorafenib analogues.

Key Reactions and Experimental Protocols

4.2.1. Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound can readily undergo this reaction.

Experimental Protocol (Adapted from a general Wittig reaction protocol):

-

Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equivalents). Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C. Slowly add a strong base such as n-butyllithium (1.05 equivalents) dropwise. A color change indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.[6]

-

Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C. Allow the reaction to warm to room temperature and stir overnight.[6]

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the corresponding alkene.[6]

4.2.2. Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.

Experimental Protocol (Adapted from a general reductive amination protocol):

-

Reaction Setup: To a solution of a primary or secondary amine (1.0 equivalent) and this compound (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a mild reducing agent like sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature.[7]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Work-up and Purification: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). The combined organic layers are then washed, dried, and concentrated. The resulting crude product can be purified by column chromatography to afford the desired amine.[7]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton between δ 9.5 and 10.5 ppm. The aromatic region (δ 7.0-8.5 ppm) would display a complex multiplet pattern due to the coupling of the three aromatic protons with each other and with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon between δ 185 and 195 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would appear in the region of δ 110-160 ppm, with their chemical shifts and coupling constants influenced by the fluorine and trifluoromethyl substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. It is expected to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling patterns would be characteristic of their respective electronic environments.[8]

-

IR Spectroscopy: The infrared spectrum would exhibit a strong characteristic absorption band for the C=O stretching of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. C-F stretching bands for the aromatic fluorine and the trifluoromethyl group would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (192.11 g/mol ). The fragmentation pattern would likely involve the loss of the formyl group and other characteristic fragments.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive synthetic intermediate with significant potential in drug discovery and materials science. Its unique substitution pattern provides a handle for the introduction of fluorine-containing motifs into larger molecules, which can impart desirable properties such as enhanced metabolic stability and binding affinity. The reactivity of its aldehyde group allows for a wide range of chemical transformations, making it a versatile tool for organic chemists. Further exploration of its applications is likely to lead to the development of novel pharmaceuticals and advanced materials.

References

- 1. This compound (CAS 67515-60-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chemimpex.com [chemimpex.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. biophysics.org [biophysics.org]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-3-(trifluoromethyl)benzaldehyde, a key intermediate in the development of pharmaceuticals and advanced materials. This document details a probable synthetic route, outlines detailed experimental protocols, and presents a thorough analysis of its physicochemical and spectroscopic properties.

Introduction

This compound (CAS No. 67515-60-0) is an aromatic aldehyde containing both a fluorine atom and a trifluoromethyl group. This unique substitution pattern imparts distinct electronic properties, making it a valuable building block in organic synthesis. The presence of the trifluoromethyl group enhances the electrophilicity of the aldehyde, while the fluorine atom can influence molecular conformation and binding interactions. Consequently, this compound serves as a crucial precursor for the synthesis of a variety of bioactive molecules and functional materials.

Synthesis

A plausible and efficient method for the synthesis of this compound is the oxidation of the corresponding benzyl alcohol, 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. This method is widely used for the preparation of aldehydes due to its generally high yields and selectivity.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Oxidation of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol

This protocol is a representative procedure based on the oxidation of structurally similar benzyl alcohols. Researchers should optimize conditions as necessary.

Materials:

-

4-Fluoro-3-(trifluoromethyl)benzyl alcohol

-

Manganese (IV) oxide (activated)

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

To a solution of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (10-15 mL per gram of alcohol) in a round-bottom flask, add activated manganese (IV) oxide (5-10 eq).

-

Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction (typically after 12-24 hours), filter the mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the filter cake with additional dichloromethane (3 x 10 mL).

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Caption: General workflow for synthesis and characterization.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 67515-60-0 | [1] |

| Molecular Formula | C₈H₄F₄O | [1] |

| Molecular Weight | 192.11 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 178-180 °C | |

| Density | ~1.41 g/mL at 25 °C | |

| Refractive Index | ~1.457 at 20 °C |

Spectroscopic Data

The structural confirmation of this compound is achieved through spectroscopic analysis. The expected data based on analogous compounds are presented below.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aldehydic proton and the three aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.0 | s | - | -CHO |

| ~8.2 | d | ~2.0 | H-2 |

| ~8.1 | dd | ~8.5, ~5.0 | H-6 |

| ~7.5 | t | ~8.5 | H-5 |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~189 | C=O (aldehyde) |

| ~165 (d, ¹JCF ≈ 260 Hz) | C-4 |

| ~135 (q, ²JCCF ≈ 33 Hz) | C-3 |

| ~133 | C-6 |

| ~130 | C-2 |

| ~125 (q, ¹JCF ≈ 273 Hz) | CF₃ |

| ~118 (d, ²JCCF ≈ 22 Hz) | C-5 |

| ~115 | C-1 |

3.2.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~ -63 | -CF₃ |

| ~ -105 | Ar-F |

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2830, ~2730 | Medium | C-H stretch (aldehyde) |

| ~1705 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1320 | Strong | C-F stretch (trifluoromethyl) |

| ~1250 | Strong | C-F stretch (aromatic) |

| ~1130 | Strong | C-F stretch (trifluoromethyl) |

3.2.5. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 192 | [M]⁺ |

| 191 | [M-H]⁺ |

| 163 | [M-CHO]⁺ |

| 143 | [M-CHO-F]⁺ or [M-H-CO-F]⁺ |

| 123 | [C₆H₃F₂]⁺ |

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Reactivity of 4-Fluoro-3-(trifluoromethyl)benzaldehyde with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of two strong electron-withdrawing groups—a fluorine atom and a trifluoromethyl group—on the aromatic ring, render it highly reactive towards a variety of nucleophiles. This guide provides a comprehensive overview of the reactivity of this compound, focusing on key reaction types, quantitative data where available, detailed experimental protocols, and mechanistic insights.

The electron-deficient nature of the benzaldehyde ring and the enhanced electrophilicity of the carbonyl carbon make this molecule susceptible to both nucleophilic addition to the carbonyl group and nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the synthesis of a diverse array of complex molecules, including chalcones, stilbenes, and various heterocyclic scaffolds, which are valuable in drug discovery and development.

General Reactivity Profile

The reactivity of this compound is governed by the synergistic electron-withdrawing effects of the fluoro and trifluoromethyl substituents. These effects manifest in two primary modes of reaction with nucleophiles:

-

Nucleophilic Addition to the Carbonyl Group: The electron-withdrawing groups significantly increase the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles. This is the most common reaction pathway.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the powerful electron-withdrawing trifluoromethyl group and para to the aldehyde group, is activated towards displacement by strong nucleophiles.

This guide will explore these reaction types with specific examples and data.

Nucleophilic Addition Reactions

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and phosphorus ylides. This compound readily undergoes this reaction to yield substituted stilbenes and other vinyl derivatives. The use of stabilized or unstabilized ylides can influence the stereoselectivity of the resulting alkene.

Quantitative Data for Wittig Reactions with Benzaldehyde Derivatives

| Ylide Type | Aldehyde | Base | Solvent | Time (h) | Yield (%) | E/Z Ratio | Reference |

| Stabilized | 4-Fluorobenzaldehyde | NaH | THF | 12 | 85 | >95:5 | Adapted from[1] |

| Unstabilized | 4-(Trifluoromethyl)benzaldehyde | n-BuLi | THF | 2 | 78 | 15:85 | Adapted from[2] |

| Stabilized | Benzaldehyde | K₂CO₃ | DMSO | 0.5 | 92 | E-isomers | Adapted from[2] |

Experimental Protocol: Synthesis of 4-Fluoro-3-(trifluoromethyl)stilbene (Illustrative)

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise. The formation of the deep red ylide indicates a successful reaction. Stir the mixture at 0 °C for 1 hour.

-

Reaction with Aldehyde: Dissolve this compound (1.0 eq.) in anhydrous THF in a separate flask. Slowly add the aldehyde solution to the ylide suspension at 0 °C.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired stilbene derivative.

Reaction Mechanism: Wittig Reaction

References

Methodological & Application

Synthesis of Heterocycles Utilizing 4-Fluoro-3-(trifluoromethyl)benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 4-fluoro-3-(trifluoromethyl)benzaldehyde as a key starting material. The unique electronic properties of this aldehyde, stemming from the electron-withdrawing trifluoromethyl group and the fluorine atom, make it a valuable building block in the construction of diverse and potentially bioactive heterocyclic scaffolds.

Introduction

This compound is an attractive starting material in heterocyclic synthesis due to the enhanced electrophilicity of its carbonyl carbon, facilitating a variety of condensation and multicomponent reactions. The resulting heterocyclic products incorporating the 4-fluoro-3-(trifluoromethyl)phenyl moiety are of significant interest in medicinal chemistry and materials science, as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.

This guide outlines protocols for the synthesis of dihydropyrimidines, quinolines, and benzodiazepines, providing detailed experimental procedures, quantitative data, and visual representations of the synthetic workflows.

I. Synthesis of Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that allows for the straightforward synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. These compounds are known for a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.

Application Notes

The reaction of this compound with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea under acidic catalysis proceeds efficiently to yield the corresponding dihydropyrimidine. The electron-withdrawing nature of the substituents on the benzaldehyde can influence the reaction rate and yield. Various catalysts can be employed, with Brønsted and Lewis acids being the most common.

Quantitative Data Summary

| Heterocycle | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-(4-Fluoro-3-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | Ethyl acetoacetate | Urea | HCl | Ethanol | Reflux | 4 | 85 |

| 4-(4-Fluoro-3-(trifluoromethyl)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | Ethyl acetoacetate | Thiourea | p-TsOH | Acetonitrile | 80 | 6 | 82 |

Experimental Protocol: Synthesis of 4-(4-Fluoro-3-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Urea (1.5 eq)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Ethanol

Procedure:

-

To a round-bottom flask, add this compound, ethyl acetoacetate, and urea in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the pure dihydropyrimidine.

Caption: Biginelli reaction workflow for dihydropyrimidine synthesis.

II. Synthesis of Quinolines via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for the synthesis of quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldehyde or ketone.

Application Notes

The synthesis of 2-(4-fluoro-3-(trifluoromethyl)phenyl)quinoline derivatives can be achieved by reacting this compound with an aniline and an enolizable ketone (e.g., acetone) or another aldehyde (e.g., acetaldehyde) under acidic conditions. The reaction proceeds through a series of condensations and a cyclization followed by oxidation to the aromatic quinoline.

Quantitative Data Summary

| Heterocycle | Aniline Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-methylquinoline | Aniline | Acetone | H2SO4 | Ethanol | Reflux | 12 | 65 |

| 6-Bromo-2-(4-fluoro-3-(trifluoromethyl)phenyl)quinoline | 4-Bromoaniline | Acetaldehyde | Polyphosphoric Acid | - | 120 | 8 | 70 |

Experimental Protocol: Synthesis of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-methylquinoline

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Acetone (excess)

-

Concentrated Sulfuric Acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound and aniline in ethanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

-

Add an excess of acetone to the reaction mixture.

-

Heat the mixture to reflux and stir for 12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Caption: Doebner-von Miller reaction for quinoline synthesis.

III. Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of pharmacological activities. A common synthetic route involves the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent, which can be formed in situ.

Application Notes

The reaction of this compound with o-phenylenediamine and a ketone (e.g., dimedone) under catalytic conditions can lead to the formation of benzodiazepine derivatives. This multicomponent approach offers a convergent and efficient route to these complex scaffolds.

Quantitative Data Summary

| Heterocycle | Diamine | Ketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 7-(4-Fluoro-3-(trifluoromethyl)phenyl)-9,9-dimethyl-8,9,10,11-tetrahydro-7H-benzo[b]cyclohepta[e][1][2]diazepine | o-Phenylenediamine | Dimedone | Acetic Acid | Methanol | Reflux | 10 | 78 |

Experimental Protocol: Synthesis of 7-(4-Fluoro-3-(trifluoromethyl)phenyl)-9,9-dimethyl-8,9,10,11-tetrahydro-7H-benzo[b]cyclohepta[e][1][2]diazepine

Materials:

-

This compound (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Dimedone (1.0 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Methanol

Procedure:

-

To a solution of this compound in methanol, add o-phenylenediamine and dimedone.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux for 10 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature, and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the benzodiazepine derivative.

Caption: Multicomponent synthesis of a benzodiazepine derivative.

Conclusion

This compound serves as a versatile and reactive building block for the synthesis of a variety of important heterocyclic systems. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel dihydropyrimidines, quinolines, and benzodiazepines. The functional group tolerance and efficiency of these multicomponent reactions make them powerful tools in the fields of drug discovery and materials science. Further optimization of reaction conditions and exploration of different reaction partners will undoubtedly lead to the discovery of new and valuable heterocyclic compounds.

References